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molecular formula C14H16N2O2 B8324445 1-(4-Aminophenyl)-3-isopropyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-isopropyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8324445
M. Wt: 244.29 g/mol
InChI Key: MCIAPBDASYVGDE-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

Following the procedure of Example 3, a solution of 3-isopropyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 100 ml of ethanol is hydrogenated in the presence of 0.17 g of 5% palladium on carbon and worked up, affording the title compound which melts at 160°-163° C. after recrystallisation from ethyl acetate/petroleum ether.
Name
3-isopropyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:9](=[O:10])[CH:8]2[C:6]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)([CH2:7]2)[C:5]1=[O:20])([CH3:3])[CH3:2]>C(O)C.[Pd]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:6]23[CH2:7][CH:8]2[C:9](=[O:10])[N:4]([CH:1]([CH3:2])[CH3:3])[C:5]3=[O:20])=[CH:16][CH:15]=1

Inputs

Step One
Name
3-isopropyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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